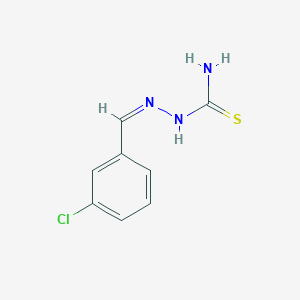

3-chlorobenzaldehyde thiosemicarbazone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-(3-chlorophenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKPBBJJLUBSAV-WZUFQYTHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=N\NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chlorobenzaldehyde Thiosemicarbazone

Historical Context of Thiosemicarbazone Synthesis

Interest in thiosemicarbazones as a class of chemical compounds dates back to the early 20th century. However, it was in the mid-20th century that their potential pharmacological applications began to be systematically explored, leading to a surge in the development of synthetic methodologies. The first significant medical applications for thiosemicarbazones emerged in the 1950s, with their use as drugs against tuberculosis and leprosy. google.com This was followed by the discovery of their antiviral properties in the 1960s, which led to the commercialization of methisazone (B1676394) for the treatment of smallpox. google.com

The fundamental and most widely adopted method for the synthesis of thiosemicarbazones has historically been the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or a ketone. pnrjournal.comnih.gov This straightforward approach has remained the cornerstone of thiosemicarbazone synthesis due to its efficiency and versatility, allowing for the creation of a vast library of derivatives for biological screening and other applications. Over the decades, research has focused on optimizing this reaction by exploring different solvents, catalysts, and reaction conditions to improve yields and purity.

Optimized Reaction Pathways for 3-Chlorobenzaldehyde (B42229) Thiosemicarbazone Formation

The formation of 3-chlorobenzaldehyde thiosemicarbazone is exclusively achieved through the condensation reaction of equimolar amounts of 3-chlorobenzaldehyde and thiosemicarbazide. researchgate.net This reaction, a classic example of Schiff base formation, involves the nucleophilic addition of the primary amine of thiosemicarbazide to the carbonyl carbon of 3-chlorobenzaldehyde, followed by the elimination of a water molecule.

The condensation reaction is typically carried out under reflux conditions. researchgate.net The process is often facilitated by the addition of a catalytic amount of acid, with glacial acetic acid being a common choice. pnrjournal.comresearchgate.net The acid catalyst works by protonating the carbonyl oxygen of the 3-chlorobenzaldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the thiosemicarbazide. researchgate.net Generally, only a few drops of glacial acetic acid are sufficient to catalyze the reaction effectively. pnrjournal.comevitachem.com The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed. pnrjournal.com

Recent advancements have explored more environmentally friendly and efficient methods, such as microwave-assisted synthesis. This technique significantly reduces reaction times from hours to mere minutes and can lead to improved yields through rapid and uniform heating. evitachem.com

The choice of solvent plays a critical role in the synthesis of this compound, influencing both the reaction rate and the final yield. Polar protic solvents like ethanol (B145695) and methanol (B129727) are most commonly employed due to their ability to dissolve both the 3-chlorobenzaldehyde and thiosemicarbazide reactants. researchgate.net

Comparative studies have shown that ethanol often provides higher yields compared to methanol or aqueous mixtures. researchgate.net This is attributed to the optimal solubility of the reactants in ethanol. Non-polar solvents such as benzene (B151609) are generally avoided as they result in significantly lower yields and require much longer reaction times. researchgate.net The reaction is typically refluxed for 4 to 8 hours at a temperature of 70–80°C to ensure completion. researchgate.net

| Solvent | Typical Reaction Time | Reported Yield |

|---|---|---|

| Ethanol | 4-8 hours | >85% |

| Methanol | 4-8 hours | ~76% |

| Aqueous Mixtures | 4-8 hours | 60-70% |

| Benzene | >12 hours | <50% |

Purification and Isolation Techniques for High-Purity Ligand

Following the completion of the reaction, the crude this compound often precipitates out of the solution upon cooling. researchgate.net The solid product is then collected by filtration. To obtain a high-purity ligand, further purification is necessary.

The most common method for the purification of this compound is recrystallization. evitachem.com Hot ethanol or a mixture of ethanol and water is typically used as the solvent for recrystallization. evitachem.com The crude product is dissolved in the minimum amount of the hot solvent, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of well-defined crystals of high purity. The purified crystals are then collected by filtration, washed with a small amount of cold solvent (such as ethanol) to remove any residual impurities, and dried. cdnsciencepub.com

The purity of the isolated this compound is confirmed through various analytical techniques:

Melting Point Analysis: A sharp and reproducible melting point is a good indicator of high purity. evitachem.com

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to confirm the formation of the thiosemicarbazone. Characteristic peaks include the C=N (imine) stretch at approximately 1590–1610 cm⁻¹ and the C=S (thioamide) stretch around 740–780 cm⁻¹. evitachem.com The disappearance of the aldehyde C=O stretching peak from the starting material is also a key indicator of a complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the compound. In a solvent like DMSO-d₆, the azomethine proton (HC=N) typically appears as a singlet in the region of δ 8.2–8.4 ppm, and the aromatic protons are observed between δ 7.5–7.8 ppm. evitachem.com

Elemental Analysis: This technique is used to validate the molecular formula of the synthesized compound by comparing the experimental percentages of carbon, hydrogen, nitrogen, and sulfur with the theoretical values. evitachem.com

Coordination Chemistry of 3 Chlorobenzaldehyde Thiosemicarbazone

Ligational Behavior of Thiosemicarbazones

Thiosemicarbazones (TSCs) are a class of Schiff base ligands recognized for their flexible coordination capabilities and the formation of stable metal-organic complexes. researchgate.net Their structure, characterized by a R₂C=N–NR–C(=S)–NR₂ backbone, provides multiple donor sites for chelation. researchgate.net

Potential Coordination Sites and Denticity

Thiosemicarbazones are versatile ligands that can coordinate with metal ions in several ways, primarily functioning as bidentate or tridentate chelating agents. researchgate.netorientjchem.org The principal coordination sites are the sulfur atom of the thione group (C=S) and the nitrogen atom of the azomethine group (C=N). researchgate.netresearchgate.net This common bidentate N,S-coordination results in the formation of a stable five-membered chelate ring. nih.gov

These ligands can exist in two tautomeric forms: the thione form and the thiol form, due to the presence of the -NH-C=S group. pnrjournal.com Coordination can occur with the ligand in its neutral thione form or, more frequently, as a deprotonated, anionic ligand via the thiol tautomer. researchgate.netnih.govpnrjournal.com The deprotonation of the hydrazinic nitrogen enhances the anionic character of the ligand. researchgate.net

In some cases, if a substituent on the aldehyde or ketone precursor contains an additional donor atom (like a hydroxyl group), the ligand can exhibit tridentate behavior. orientjchem.orgnih.gov For 3-chlorobenzaldehyde (B42229) thiosemicarbazone, which lacks such a group, bidentate coordination is typical. Depending on the reaction conditions and the nature of the metal ion, thiosemicarbazones can act as neutral, monobasic, or dibasic ligands. researchgate.netnih.gov

Influence of Substituents on Ligand Properties

The electronic and steric properties of substituents on the thiosemicarbazone framework significantly influence the ligand's coordination behavior and the properties of the resulting metal complexes. nih.govpnrjournal.comresearchgate.net The nature of the substituent attached to the azomethine carbon and the terminal N(4) atom can alter the ligand's chelating power and binding patterns. researchgate.net

For 3-chlorobenzaldehyde thiosemicarbazone, the chlorine atom at the meta-position of the phenyl ring exerts an electron-withdrawing inductive effect. This can influence the acidity of the N-H protons and the electron density on the donor atoms, thereby affecting the stability and redox properties of the metal complexes. researchgate.net Studies on related substituted thiosemicarbazones have shown that electron-withdrawing groups tend to stabilize Cu(II) complexes against oxidation to Cu(III). researchgate.net Furthermore, the steric bulk of substituents can dictate the coordination mode; for instance, a bulky aryl group can favor a four-membered chelate ring through coordination via the hydrazinic nitrogen and sulfur, while a smaller group might allow for the more common five-membered ring via the imine nitrogen and sulfur. acs.orgntu.edu.tw

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiosemicarbazone ligands is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Synthesis of Transition Metal Complexes (e.g., Cu, Fe, Zn, Ni, Co, Pt, Pd, Re)

Transition metal complexes of this compound and related ligands are typically synthesized by reacting the thiosemicarbazone with a metal salt (e.g., chlorides, acetates, or sulfates) in a solvent like methanol (B129727), ethanol (B145695), or dioxane. jocpr.comjchps.com The mixture is often refluxed for several hours to ensure the completion of the reaction. orientjchem.orgjocpr.com

For example, the synthesis of Cu(II), Co(II), and Ni(II) complexes often involves refluxing a solution of the ligand with the corresponding metal chloride or acetate (B1210297) salt. jocpr.comsphinxsai.com In some cases, a base such as sodium acetate or triethylamine (B128534) is added to facilitate the deprotonation of the ligand, leading to the formation of neutral chelate complexes. ntu.edu.twpmf.unsa.bapsu.edu The synthesis of Ni(II) complexes may require adjusting the pH to around 7. jocpr.com Rhenium(III) complexes have been successfully synthesized from Rhenium(V) precursors like [ReOCl₃(PPh₃)₂], where the thiosemicarbazone ligand reduces the metal center during the reaction. researchgate.net Similarly, Fe(III) complexes have been prepared by reacting the ligand with FeCl₃·6H₂O in the presence of sodium acetate. pmf.unsa.ba The resulting solid complexes are typically collected by filtration, washed, and dried. jocpr.com

The stoichiometry of the complexes can vary, with common forms being [ML₂] or [M(L)X₂], where M is the metal ion, L is the deprotonated ligand, and X is an anion like chloride. researchgate.netjchps.com

Synthesis of Lanthanide and Actinide Complexes (if applicable)

The coordination chemistry of thiosemicarbazones extends to f-block elements. Lanthanide(III) complexes have been synthesized using thiosemicarbazone derivatives, often in conjunction with a co-ligand such as 1,10-phenanthroline. nih.govresearchgate.net The synthesis involves reacting the thiosemicarbazone ligand with a lanthanide nitrate (B79036) salt. growingscience.comresearchgate.net

Studies have also reported the synthesis of actinide complexes. For instance, thiosemicarbazone ligands have been shown to react with thorium(IV) and uranyl(VI) ions, behaving as monobasic pentadentate and dibasic pentadentate ligands, respectively, in specific cases. nih.gov The synthetic procedures are analogous to those used for transition metals, involving the reaction of the ligand and the metal salt in a suitable solvent.

Advanced Spectroscopic Characterization of Complexes

The formation and structure of metal complexes of this compound are confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination mode of the ligand.

ν(N-H) band: The disappearance or shift of the ν(N-H) band (typically around 3150-3400 cm⁻¹) in the complex's spectrum compared to the free ligand indicates deprotonation and coordination of the hydrazinic nitrogen. researchgate.netjchps.com

ν(C=N) band: A shift in the azomethine ν(C=N) stretching frequency (around 1620 cm⁻¹) to a lower wavenumber in the complex suggests coordination through the azomethine nitrogen. researchgate.netjchps.com

ν(C=S) band: The thione ν(C=S) band (around 800-850 cm⁻¹ and 1295 cm⁻¹) shifts to a lower frequency upon complexation, confirming the involvement of the sulfur atom in bonding to the metal. jchps.comsaudijournals.com

New Bands: The appearance of new, non-ligand bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of coordination. researchgate.netpsu.edu

Electronic (UV-Vis) Spectroscopy: UV-Vis spectra provide information about the electronic transitions within the complex and its geometry. The spectra of the complexes typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions, which may be shifted upon coordination, as well as d-d transitions and ligand-to-metal charge transfer (LMCT) bands that are characteristic of the specific metal ion and its coordination environment. jchps.comsaudijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Co(II), Ni(II), Zn(II), Pt(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex is strong evidence of deprotonation and coordination. psu.edu Shifts in the signals of protons and carbons near the coordination sites (azomethine C-H, aromatic ring carbons) also confirm complex formation. researchgate.net

Table 1: Summary of Spectroscopic Data for Thiosemicarbazone Complexation

| Spectroscopic Technique | Key Observational Change upon Complexation | Implication | Source(s) |

|---|---|---|---|

| FT-IR | Shift of ν(C=N) to lower frequency | Coordination via azomethine nitrogen | jchps.com, researchgate.net |

| Shift of ν(C=S) to lower frequency | Coordination via thione/thiolate sulfur | jchps.com, saudijournals.com | |

| Disappearance of ν(N-H) | Deprotonation of hydrazinic nitrogen | psu.edu | |

| Appearance of new ν(M-N) and ν(M-S) bands | Direct evidence of metal-ligand bond formation | researchgate.net, psu.edu | |

| UV-Vis | Shift in intra-ligand transition bands | Perturbation of ligand electronic system by metal | jchps.com |

| Appearance of new d-d or charge-transfer bands | Confirmation of complex formation and geometry | saudijournals.com | |

| ¹H NMR | Disappearance of N-H proton signal | Ligand deprotonation upon coordination | psu.edu |

| Shift in azomethine and aromatic proton signals | Confirmation of coordination | researchgate.net | |

| EPR | Characteristic g-values for paramagnetic metals | Information on geometry and electronic ground state | researchgate.net |

Bonding Parameters and Intermolecular Interactions in Crystal Structures

The coordination of this compound to metal centers results in distinct structural arrangements with characteristic bonding parameters. X-ray crystallographic studies of metal complexes provide precise data on bond lengths and angles, offering insights into the nature of the metal-ligand interactions. A notable example is the copper(I) complex, [CuCl(η¹-S-H¹L)(PPh₃)₂], where H¹L represents p-chlorobenzaldehyde thiosemicarbazone.

In this complex, the copper(I) center adopts a distorted tetrahedral geometry. The coordination sphere is occupied by the thione sulfur atom of the thiosemicarbazone ligand, a chloride ion, and two phosphorus atoms from two triphenylphosphine (B44618) ligands. The Cu-S bond length is a critical parameter, and in this structure, it is measured at 2.4534(9) Å. This value is comparable to those observed in other copper(I) halide-thiosemicarbazone complexes. The bond lengths to the ancillary ligands are also well-defined, with Cu-P bond distances of 2.3024(10) Å and 2.2832(8) Å, and a Cu-Cl bond length of 2.3350(13) Å. The bond angles around the copper center deviate from a perfect tetrahedral geometry, indicating distortion. For instance, the P(1)-Cu(1)-P(2) angle is 123.54(3)°, while the Cl(1)-Cu(1)-S(1) angle is 106.84(3)°.

Table 1: Selected Bond Lengths and Angles for [CuCl(p-chlorobenzaldehyde thiosemicarbazone)(PPh₃)₂]

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| Cu(1)-S(1) | 2.4534(9) | P(2)-Cu(1)-P(1) | 123.54(3) |

| Cu(1)-Cl(1) | 2.3350(13) | P(2)-Cu(1)-Cl(1) | 110.93(3) |

| Cu(1)-P(1) | 2.3024(10) | P(1)-Cu(1)-Cl(1) | 102.32(3) |

| Cu(1)-P(2) | 2.2832(8) | P(2)-Cu(1)-S(1) | 102.50(3) |

| S(1)-C(12) | 1.697(3) | P(1)-Cu(1)-S(1) | 109.90(3) |

| C(12)-N(7) | 1.320(3) | Cl(1)-Cu(1)-S(1) | 106.84(3) |

| C(12)-N(8) | 1.327(3) | Cu(1)-S(1)-C(12) | 114.23(9) |

| N(7)-C(12)-N(8) | 117.5(2) | ||

| S(1)-C(12)-N(7) | 123.8(2) |

Polymorphism and Co-crystallization Phenomena in Metal Complexes

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in coordination chemistry, as different polymorphs can exhibit distinct physical and chemical properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used technique in crystal engineering to modify the properties of solid-state materials.

A thorough review of the current scientific literature reveals a lack of specific studies focused on the polymorphism and co-crystallization of metal complexes derived from this compound. While the broader field of thiosemicarbazone chemistry has seen investigations into polymorphism of the ligands themselves or their metal complexes with different aldehyde precursors, dedicated research on the polymorphic behavior or co-crystal formation of metal complexes specifically incorporating the this compound ligand appears to be an unexplored area. Consequently, there is no available data to report on different crystalline forms or co-crystals of these particular coordination compounds. This represents a potential avenue for future research in the materials science and coordination chemistry of this ligand system.

Biological Activities and Mechanistic Studies of 3 Chlorobenzaldehyde Thiosemicarbazone and Its Metal Complexes

Antimicrobial Potentials (In Vitro Investigations)

Thiosemicarbazones and their metal complexes are recognized for their broad-spectrum antimicrobial action, targeting bacteria, fungi, and viruses. nih.govnih.gov The formation of complexes with metals like copper, nickel, or cobalt can significantly augment this activity compared to the free ligand. nih.govresearchgate.netepa.gov This enhancement is often attributed to Overtone's concept of cell permeability and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows for easier penetration through the lipid layer of the microorganism's cell membrane, ultimately disrupting normal cellular processes.

Antibacterial Activities against Specific Pathogens (e.g., Gram-positive, Gram-negative)

In vitro studies have demonstrated that thiosemicarbazone derivatives and their metal complexes possess notable activity against both Gram-positive and Gram-negative bacteria. nih.gov Copper(II) complexes, in particular, have shown potent antibacterial effects. nih.govnih.govnih.gov For instance, certain copper complexes of thiosemicarbazones have displayed significantly higher activity against Staphylococcus aureus and Bacillus cereus than standard drugs. nih.gov They have also shown considerable bacteriostatic activity against Gram-negative bacteria like Salmonella abony. nih.gov

The activity is highly dependent on the specific chemical structure of the thiosemicarbazone and the coordinated metal ion. For example, in a study on 3-nitrobenzaldehyde (B41214) thiosemicarbazone, a compound structurally similar to 3-chlorobenzaldehyde (B42229) thiosemicarbazone, the nickel(II) and cobalt(II) complexes showed good activity against a panel of bacteria, whereas the free ligand and its copper(II) complex were found to be inactive. researchgate.neteaeu.edu.sd This underscores the critical role of the metal center in defining the antibacterial profile. While specific MIC values for 3-chlorobenzaldehyde thiosemicarbazone are not extensively documented in the reviewed literature, data for related compounds illustrate the general potency of this class.

Interactive Table: Antibacterial Activity of Representative Thiosemicarbazone Metal Complexes

| Compound/Complex | Gram-positive Bacteria | Gram-negative Bacteria | Reference |

| Copper(II) thiosemicarbazone complexes | Active against S. aureus, B. cereus | Active against S. abony | nih.gov |

| Nickel(II) complex of 3-nitrobenzaldehyde thiosemicarbazone | Active against S. aureus, B. subtilis | Active against E. coli, P. aeruginosa | researchgate.net |

| Cobalt(II) complex of 3-nitrobenzaldehyde thiosemicarbazone | Active against S. aureus, B. subtilis | Active against E. coli, P. aeruginosa | researchgate.net |

The mode of action for the antibacterial effects of thiosemicarbazones is believed to be multifactorial. One of the proposed key mechanisms involves the inhibition of essential bacterial enzymes. Molecular docking studies and other molecular analyses suggest that these compounds may act through a dual mechanism involving the inhibition of DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for DNA replication, transcription, and repair in bacteria. Their inhibition leads to the disruption of DNA synthesis, ultimately causing bacterial cell death. mdpi.com The chelation of metal ions is thought to facilitate this interaction, with the metal complexes binding to the enzymes more effectively than the free ligands.

Antifungal Activities against Fungal Strains

The antifungal potential of thiosemicarbazones and their metal complexes has been evaluated against a variety of fungal pathogens, including clinically relevant strains of Candida and Aspergillus. nih.govresearchgate.netnih.govresearchgate.net Similar to their antibacterial action, the antifungal efficacy is often enhanced upon complexation with metal ions. nih.govepa.gov Studies on various thiosemicarbazone derivatives have reported Minimum Inhibitory Concentration (MIC) values in the microgram per milliliter range, indicating significant potency. researchgate.netnih.govscielo.br For example, certain thiosemicarbazone-chalcones demonstrated high activity against Candida krusei with MICs as low as 0.011–0.026 µmol/ml. nih.gov

Interactive Table: Antifungal Activity of Representative Thiosemicarbazones

| Compound | Fungal Strain | MIC Value | Reference |

| Thiosemicarbazone derivatives | Aspergillus spp. | 125-500 µg/ml | researchgate.net |

| Thiosemicarbazone-chalcone | Candida krusei | 0.011-0.026 µmol/ml | nih.gov |

| Thiosemicarbazone-chalcone | Sporothrix spp. | 0.396-1.777 µmol/ml | nih.gov |

The antifungal mechanism of thiosemicarbazones is primarily attributed to their ability to interfere with the integrity and function of the fungal cell membrane. mdpi.com A key target within the fungal membrane is ergosterol (B1671047), the principal sterol in fungi, which is analogous to cholesterol in mammalian cells. researchgate.netnih.gov It is proposed that thiosemicarbazones bind to ergosterol, leading to the formation of pores and disruption of the membrane's structural integrity. researchgate.netscielo.br This results in increased permeability, leakage of essential intracellular components, and ultimately, cell death. researchgate.net Studies have shown that the presence of exogenous ergosterol can increase the MIC values of these compounds, supporting the hypothesis of an ergosterol-dependent mechanism. scielo.brscielo.br

Another identified molecular target is the enzyme tyrosinase, a copper-containing enzyme involved in melanogenesis in fungi, which can be crucial for their virulence and protection against host immune responses. nih.gov Studies on 2-chlorobenzaldehyde (B119727) and 4-chlorobenzaldehyde (B46862) thiosemicarbazones have demonstrated their ability to inhibit mushroom tyrosinase, suggesting a potential mechanism of action for this class of compounds. nih.gov Furthermore, some thiosemicarbazones have been shown to induce oxidative stress and apoptosis-like cell death in fungi like Candida albicans. nih.gov

Antiviral Activities and Replication Pathway Modulation

The antiviral properties of thiosemicarbazones and their metal complexes have been documented against a range of viruses. nih.govmdpi.com In particular, they have been investigated for their activity against retroviruses. Research on two specific metal complexes, a nickel(II) and a copper(II) thiosemicarbazone, revealed antiviral properties against Human Immunodeficiency Virus type 1 (HIV-1). nih.gov The copper complex was identified as the more potent of the two, and mechanistic studies indicated that it acts at the post-entry stages of the viral life cycle, thereby inhibiting virus replication. nih.gov This suggests that these compounds interfere with processes that occur after the virus has entered the host cell, such as reverse transcription or integration of viral DNA into the host genome.

Anticancer Potentials (In Vitro Investigations)

The anticancer activity of thiosemicarbazones is one of their most extensively studied biological properties. mdpi.comnih.gov Numerous derivatives and their metal complexes have demonstrated significant cytotoxicity against a wide array of human tumor cell lines in vitro. nih.govnih.govrsc.org The chelation of metal ions like copper, palladium, or platinum often results in a substantial increase in antiproliferative activity, with some complexes exhibiting IC50 values in the low micromolar or even nanomolar range, sometimes far exceeding the potency of established drugs like cisplatin (B142131). nih.govrsc.org

A study involving a derivative, m-chlorobenzaldehyde (-)-camphene-based thiosemicarbazone, provided specific insights into the anticancer effects relevant to the 3-chloro-substituted structure. This compound induced morphological changes consistent with apoptosis in human melanoma cells (SK-MEL-37). nih.gov The primary mechanism of anticancer action for this class of compounds is widely recognized as the induction of apoptosis, or programmed cell death. mdpi.comnih.gov This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. rsc.orgnih.gov In the study on the m-chloro derivative, treatment of melanoma cells led to the observation of fragmented nuclei and the activation of caspase-3, a key executioner caspase, confirming an apoptotic cell death pathway. nih.gov

Interactive Table: In Vitro Anticancer Activity of a Representative Chloro-Substituted Thiosemicarbazone Derivative

| Compound | Cell Line | IC50 Value (72h) | Observed Mechanism | Reference |

| m-chlorobenzaldehyde (-)-camphene-based thiosemicarbazone | Human Melanoma (SK-MEL-37) | ~11.56 - 55.38 µM range for active compounds | Induction of apoptosis, nuclear fragmentation, caspase-3 activation | nih.gov |

Cytotoxicity Profiles against Cancer Cell Lines (e.g., specific cell lines, IC50 values)

Thiosemicarbazones are a class of compounds recognized for their significant cytotoxic effects against a wide array of human cancer cell lines. evitachem.comresearchgate.net Their anticancer activity is often enhanced upon coordination with metal ions, such as palladium(II), platinum(II), copper(II), and silver(I). evitachem.comresearchgate.netresearchgate.net The formation of these metal complexes can lead to substantially more potent cytotoxic agents than the thiosemicarbazone ligand alone. researchgate.netnih.gov

While specific IC50 values for this compound against cancer cell lines are not extensively documented in peer-reviewed literature, studies on closely related analogs and their metal complexes provide insight into the potential efficacy of this class of compounds. For example, palladium(II) and platinum(II) complexes of other benzaldehyde (B42025) thiosemicarbazone derivatives have demonstrated potent in vitro antitumor activity, with IC50 values in the low micromolar to nanomolar range (0.07–3.67 μM) against various human tumor cell lines. researchgate.netnih.gov Similarly, silver(I) complexes of substituted benzaldehyde thiosemicarbazones have shown appreciable cytotoxicity against lung (A549) and breast (MDA-MB-231, MCF-7) cancer cells, with IC50 values ranging from 5.6 to 18 μM. researchgate.net The cytotoxic potential of thiosemicarbazones and their complexes often varies based on the specific substituents on the benzaldehyde ring and the nature of the coordinated metal ion. evitachem.com

Table 1: Examples of Cytotoxicity of Related Thiosemicarbazone Compounds and Complexes Note: The following data is for related compounds and illustrates the general activity of the thiosemicarbazone class, not specifically for this compound.

| Compound/Complex | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Palladium(II) & Platinum(II) complexes of benzaldehyde thiosemicarbazone derivatives | Various human tumor cells | 0.07 - 3.67 | researchgate.net |

| Silver(I) complex of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone | MDA-MB-231 (Breast) | 5.6 - 18 | researchgate.net |

| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | ~6.4 (converted from 2.743 µg/ml) | researchgate.net |

| Thiosemicarbazone derivative (DM(tsc)T) | PC-3 (Prostate) | 2.64 | researchgate.net |

Mechanisms of Apoptosis Induction in Cancer Cells

A primary mechanism through which thiosemicarbazones exert their anticancer effects is the induction of apoptosis, or programmed cell death. evitachem.comresearchgate.net This process is a critical target in cancer therapy, and thiosemicarbazones have been shown to activate apoptotic pathways in various cancer cells. researchgate.net

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many thiosemicarbazone derivatives. This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. google.com Studies on various thiosemicarbazone compounds have demonstrated their ability to trigger this cascade. For instance, treatment of cancer cells with thiosemicarbazone derivatives has been shown to cause a loss of mitochondrial membrane potential (ΔΨm), a hallmark of mitochondrial-mediated apoptosis. researchgate.net This disruption is often associated with changes in the expression ratio of the Bcl-2 family of proteins, specifically an increase in the pro-apoptotic Bax protein relative to the anti-apoptotic Bcl-2 protein, which facilitates MOMP. researchgate.net The released cytochrome c then participates in the formation of the apoptosome, a protein complex that activates downstream caspases. google.com

Caspases are a family of proteases that execute the final stages of apoptosis. The mitochondrial pathway typically leads to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. google.com Research on thiosemicarbazone metal complexes has confirmed their ability to trigger this signaling cascade. For example, a copper(II)-thiosemicarbazone complex was found to induce apoptosis in leukemia cells by upregulating both initiator caspases (caspase-8 and caspase-9) and activating the key executioner caspase, caspase-3. The activation of caspase-3 is a central event, as it cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, thiosemicarbazones can inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints. This prevents cancer cells from proceeding through the phases of division, ultimately leading to cell death. The specific phase of arrest can depend on the compound's structure and concentration. Some thiosemicarbazone derivatives have been observed to arrest the cell cycle in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase. researchgate.net Other studies have reported an accumulation of cells in the S phase or the G2/M phase. This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, G1 arrest can be associated with the downregulation of cyclin E and CDK2. By disrupting the normal progression of the cell cycle, these compounds effectively halt the uncontrolled proliferation characteristic of cancer.

Iron Chelation and Redox Cycling in Cancer Pathophysiology

A defining feature of the anticancer mechanism of thiosemicarbazones is their ability to act as potent chelating agents, particularly for iron. Cancer cells have a higher requirement for iron than normal cells to support their rapid proliferation, making them more vulnerable to iron deprivation. Thiosemicarbazones possess a characteristic N,N,S-tridentate donor atom set that allows them to bind strongly to intracellular iron.

However, their action goes beyond simple iron depletion. The iron-thiosemicarbazone complexes are redox-active, meaning they can participate in redox cycling between the ferrous (Fe²⁺) and ferric (Fe³⁺) states. This catalytic cycling, particularly the reduction of the Fe³⁺-complex to the Fe²⁺-complex, promotes reactions with molecular oxygen to generate highly damaging reactive oxygen species (ROS), such as hydroxyl radicals. This ROS production creates a state of intense oxidative stress within the cancer cell, leading to damage of critical biomolecules like DNA, lipids, and proteins, and ultimately triggering apoptotic cell death. This dual mechanism of iron chelation and ROS generation is considered a critical factor in the potent and selective anticancer activity of this class of compounds.

Enzyme Inhibition Studies Relevant to Oncogenesis (e.g., ribonucleotide reductase, topoisomerases)

The biological activity of thiosemicarbazones is also attributed to their ability to inhibit key enzymes that are essential for cancer cell growth and survival.

Ribonucleotide Reductase (RR): Ribonucleotide reductase is a critical iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis—the conversion of ribonucleotides to deoxyribonucleotides. Because of its essential role in DNA replication and repair, RR is a prime target for cancer therapy. Thiosemicarbazones, most notably the clinical trial candidate Triapine, are potent inhibitors of RR. Their inhibitory action is directly linked to their iron-chelating properties; by binding and removing iron from the enzyme's active site, they destabilize a crucial tyrosyl free radical necessary for the enzyme's catalytic function, thereby halting DNA synthesis.

Topoisomerases: Topoisomerases are enzymes that resolve topological problems in DNA during processes like replication and transcription. They are another validated target for anticancer drugs. Several thiosemicarbazones and their metal complexes have been shown to inhibit human topoisomerases, particularly topoisomerase IIα. researchgate.net The mechanism of inhibition can involve interfering with the enzyme's ATPase activity or preventing the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and the induction of apoptosis. The ability of metal-thiosemicarbazone complexes to inhibit topoisomerase II is often more pronounced than that of the free ligand.

Other Biological Activities (In Vitro and Mechanistic Focus)

Thiosemicarbazones exhibit a dual role concerning oxidative stress. They can act as antioxidants by scavenging free radicals, or as pro-oxidants by generating reactive oxygen species (ROS), often depending on the chemical environment and the presence of transition metal ions. nih.govmdpi.com A study on substituted benzaldehyde thiosemicarbazones demonstrated that various derivatives possess significant in vitro and in vivo antioxidant activity. nih.gov The thiosemicarbazone moiety is key to this activity, and its effectiveness can be tuned by different substitutions on the benzaldehyde ring. nih.govnih.gov For example, some camphene-based thiosemicarbazones showed pronounced scavenging activity against DPPH and peroxyl radicals. nih.gov

Conversely, the interaction of thiosemicarbazones with metal ions like copper(II) can lead to the generation of ROS. It has been shown that physiological reductants such as glutathione (B108866) can reduce Cu(II)-thiosemicarbazone complexes to their Cu(I) form, which can then be re-oxidized by molecular oxygen, creating ROS in the process. mdpi.com This pro-oxidant mechanism is a key aspect of their anticancer activity. While specific data on this compound is not detailed, studies on estradiol-based thiosemicarbazones found that complexation with Cu(II) could decrease free radical scavenging activity, suggesting a shift towards a more oxidizing character. mdpi.com

| Compound Class | Observed Activity | Mechanism/Assay | Reference |

|---|---|---|---|

| Substituted Benzaldehyde Thiosemicarbazones | Significant antioxidant activity | DPPH scavenging, SOD and catalase activity | nih.gov |

| Camphene-Based Thiosemicarbazones | Good free radical scavenging ability | DPPH and peroxyl radical scavenging assays | nih.gov |

| Estradiol-Based Cu(II) Thiosemicarbazone Complexes | Generation of Reactive Oxygen Species (ROS) | Reaction with glutathione followed by re-oxidation | mdpi.com |

| Pyridinecarboxaldehyde Thiosemicarbazone Derivatives | High antioxidant activity | DPPH assay | mdpi.com |

Thiosemicarbazones and their metal complexes have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways. A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. researchgate.netresearchgate.netnih.govnih.gov Studies on novel indole-based thiosemicarbazones revealed that certain derivatives could selectively inhibit COX-2, an isoform highly expressed during inflammation. researchgate.netnih.gov These compounds were also able to suppress the production of the pro-inflammatory cytokine TNF-α and nitric oxide (NO), further contributing to their anti-inflammatory effect. researchgate.netnih.gov

Another critical pathway targeted by these compounds is the NF-κB (nuclear factor kappa B) signaling cascade. ijirset.com NF-κB is a transcription factor that governs the expression of numerous pro-inflammatory genes. ijirset.com The interaction between lipopolysaccharide (LPS) and Toll-like receptors (TLR) typically triggers NF-κB activation. Thiosemicarbazones have been shown to interfere with this process. For instance, some thiosemicarbazone-based agents were found to diminish levels of high-sensitivity C-reactive protein, myeloperoxidase, and NO in LPS-induced sepsis models, indicating a potent in vivo anti-inflammatory response. nih.gov

| Compound/Complex Type | Target Pathway/Molecule | Observed Effect | Reference |

|---|---|---|---|

| Indole-based Thiosemicarbazones | COX-2, TNF-α, Nitric Oxide (NO) | Inhibition of COX-2 activity, suppression of TNF-α and NO production | researchgate.netnih.gov |

| Diaryl ether-based Thiosemicarbazones | COX-1 and COX-2 | Potent and selective COX-1 inhibition or nonselective COX inhibition depending on substitution | nih.gov |

| General Thiosemicarbazones | NF-κB Signaling | Inhibition of pro-inflammatory gene transcription | ijirset.com |

Structure-Activity Relationship (SAR) Studies

The biological efficacy of thiosemicarbazones is intricately linked to their chemical structure and their ability to form stable complexes with metal ions. The thiosemicarbazone moiety itself, with its thione/thiol sulfur and hydrazine (B178648) nitrogen atoms, acts as a potent chelating agent. scispace.com The biological activity can be systematically modified by making structural changes at several positions, including substitution on the terminal N4-position and variation of the aldehyde or ketone precursor. scispace.com

The nature of the substituent on the benzaldehyde ring plays a crucial role. A study on palladium complexes of various 4-R-benzaldehyde thiosemicarbazones (where R = OCH₃, CH₃, H, Cl, and NO₂) demonstrated that these substituents influence the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. rsc.org In these complexes, the thiosemicarbazone ligand typically coordinates to the metal center as a monoanionic bidentate N,S-donor. rsc.org The formation of metal complexes is often found to enhance biological activity compared to the uncomplexed ligand. ijirset.com For example, metal complexes of thiosemicarbazones have shown greater efficacy in cell toxicity experiments than the free ligands. ijirset.com This enhancement is attributed to factors like increased lipophilicity and the specific geometry of the complex, which can facilitate interaction with biological targets. nih.gov The choice of metal is also critical, with palladium(II), platinum(II), and copper(II) being commonly used to create active complexes. nih.gov

Specifically for this compound, its synthesis and structural characterization have been reported. While detailed biological SAR studies for this specific compound are sparse, its ability to form metal complexes has been noted, such as its use as a precursor for cadmium sulfide (B99878) nanoparticles. The presence of the chloro substituent has been shown to be effective for urease inhibitory activity in the broader class of substituted thiosemicarbazones, highlighting that halogen substitution on the aromatic ring is a viable strategy for modulating biological efficacy. nih.gov

Influence of Central Metal Ion on Bioactivity Profiles

It is a widely observed phenomenon that metal complexes exhibit enhanced biological activity compared to the free thiosemicarbazone ligand. icm.edu.plresearchgate.net This enhancement is often attributed to Overtone's concept and Tweedy's chelation theory. According to this theory, chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This increased lipophilicity facilitates the diffusion of the complex through the lipid layers of cell membranes, enhancing its uptake and interaction with intracellular targets. pmf.unsa.ba

Studies on various thiosemicarbazone complexes have demonstrated a clear dependence of bioactivity on the identity of the central metal. For instance, research on complexes of a Schiff base derived from p-chlorobenzaldehyde and thiosemicarbazide (B42300) with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) revealed that all the coordination compounds manifested better antimicrobial activities than the free ligand. rasayanjournal.co.in Similarly, a study involving 3-nitrobenzaldehyde thiosemicarbazone complexed with Ni(II), Co(II), and Cu(II) showed that the Co(II) and Ni(II) complexes were active against several bacterial and fungal strains, while the free ligand and the Cu(II) complex were inactive. researchgate.net

The nature of the metal ion also dictates the geometry of the complex, which is crucial for its interaction with biological targets. For example, complexes of p-chlorobenzaldehyde thiosemicarbazone were proposed to have different structures based on the metal ion: an octahedral structure for Mn(II), tetrahedral for Ni(II) and Zn(II), and square-planar for Co(II) and Cu(II). rasayanjournal.co.in These structural variations influence how the complex binds to the active sites of enzymes or interacts with nucleic acids. nih.gov Copper(II) complexes of thiosemicarbazones are frequently reported to exhibit high cytotoxic activity, which is sometimes attributed to their ability to engage in redox cycling, leading to the production of reactive oxygen species (ROS) that can damage cellular components like DNA. pmf.unsa.bamdpi.com Iron complexes are also of interest due to their potential to engage in Fenton chemistry, producing damaging ROS within tumor cells. pmf.unsa.ba

The table below summarizes findings on the influence of different metal ions on the biological activity of thiosemicarbazone complexes, providing a comparative overview.

| Central Metal Ion | Ligand | Observed Biological Activity | Proposed Geometry | Reference |

| Cu(II) | 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones | High cytotoxicity against human tumor cells and 3D spheroids; circumvents cisplatin resistance. mdpi.com | Square Planar | mdpi.com |

| Co(II) | 3-nitrobenzaldehyde thiosemicarbazone | Good activity against four types of bacteria and one fungus at concentrations of 75 and 100 mg/ml. researchgate.net | Not specified | researchgate.net |

| Ni(II) | 3-nitrobenzaldehyde thiosemicarbazone | Good activity against four types of bacteria and fungi at a concentration of 100 mg/ml. researchgate.net | Not specified | researchgate.net |

| Mn(II) | p-chlorobenzaldehyde thiosemicarbazone | Significant antimicrobial activity, greater than the free ligand. rasayanjournal.co.in | Octahedral | rasayanjournal.co.in |

| Zn(II) | p-chlorobenzaldehyde thiosemicarbazone | Significant antimicrobial activity, greater than the free ligand. rasayanjournal.co.in | Tetrahedral | rasayanjournal.co.in |

| Fe(III) | Salicylaldehyde thiosemicarbazone | Can induce cytotoxicity through Fenton reactions, producing ROS. pmf.unsa.ba | Not specified | pmf.unsa.ba |

Impact of Substituents on Pharmacophore Properties

The pharmacophore properties of this compound and its analogues are critically dependent on the nature and position of substituents on both the aromatic ring and the thiosemicarbazone moiety. mdpi.com These substituents can modulate the molecule's electronic properties, lipophilicity, steric hindrance, and hydrogen-bonding capacity, thereby influencing its absorption, distribution, metabolism, and, ultimately, its interaction with biological targets. mdpi.commdpi.com

The presence of the chlorine atom at the meta-position of the benzaldehyde ring is significant. Halogen substituents are known to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes. researchgate.net Furthermore, the position of the substituent on the phenyl ring can have a profound effect on activity. researchgate.net For this compound, the electron-withdrawing nature of the chlorine atom influences the electron density distribution across the entire molecule, which can affect its binding affinity to metalloenzymes or other biological receptors. researchgate.net Studies on related compounds have shown that introducing electronegative substituents can lead to strong binding to certain enzymes. mdpi.com

Substitutions on the thiosemicarbazone backbone, particularly at the terminal N4-amino group, have been extensively studied to improve pharmacological profiles. Adding alkyl or aryl groups at this position can significantly alter the molecule's properties. For instance, N4-substitution in thiosemicarbazones has been shown to increase activity against various cancerous cell lines. mdpi.com Research on Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones demonstrated that varying the N4-substituent from -NH2 to -NHMe and -NHEt led to complexes with high cytotoxicity against human tumor cells. mdpi.com This suggests that even small alkyl groups can enhance bioactivity. In another study, N-terminal dimethylation of thiosemicarbazones resulted in enhanced antitumor activity compared to unsubstituted variants. nih.gov

The following table details the impact of specific substituents on the properties and activities of thiosemicarbazone derivatives.

| Substituent Position | Substituent Group | Effect on Pharmacophore Properties | Impact on Biological Activity | Reference |

| Benzaldehyde Ring (para-position) | Chlorine (Cl) | Increases lipophilicity; electron-withdrawing. researchgate.net | 4-chlorobenzaldehyde thiosemicarbazone showed better activity against bacteria and fungi compared to other para-substituted phenyl thiosemicarbazones. researchgate.net | researchgate.net |

| Benzaldehyde Ring (meta-position) | Nitro (NO2) | Electron-withdrawing; potential for hydrogen bonding. | Meta-nitro benzaldehyde thiosemicarbazones exhibit enhanced biological activity compared to ortho or para counterparts. icm.edu.pl | icm.edu.pl |

| Thiosemicarbazone (N4-position) | Methyl (CH3), Ethyl (C2H5) | Increases lipophilicity and steric bulk. mdpi.com | Cu(II) complexes with -NHMe and -NHEt groups showed high cytotoxicity and selectivity towards cancer cells. mdpi.com | mdpi.com |

| Thiosemicarbazone (N4-position) | Dimethyl ((CH3)2) | Abolishes a hydrogen bond donor site; increases lipophilicity. | N-terminal dimethylation enhanced antitumor activity in pancreatic cancer cell lines. nih.gov | nih.gov |

| General | Electronegative groups | Modify electronic distribution. | Can lead to strong but potentially attenuated binding to certain enzymes. mdpi.com | mdpi.com |

Computational and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. Calculations are often performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, and a basis set such as 6-311G(d,p) or 6-31G(d) to provide a robust description of the molecule's properties. bhu.ac.innih.govmdpi.com

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and torsion angles. For thiosemicarbazones, the molecule generally adopts a planar or near-planar conformation. bhu.ac.in The thiosemicarbazone moiety (–CH=N-NH-C(=S)NH2) is known to exist in E/Z isomeric forms, with the E isomer typically being more stable.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Chlorobenzaldehyde Thiosemicarbazone Ligand (based on data for analogous compounds) Note: These are typical values derived from DFT calculations on similar structures and may vary slightly for the 3-chloro isomer.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.679 | N-N-C | 117.5 |

| C-N (thioamide) | 1.345 | C-N=C | 116.8 |

| N-N | 1.375 | C=N-N | 121.3 |

| C=N (azomethine) | 1.290 | C-C-Cl | 119.5 |

| C-Cl | 1.745 | S-C-N | 118.4 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. edu.krd

For 3-chlorobenzaldehyde (B42229) thiosemicarbazone, the HOMO is typically distributed over the electron-rich thiosemicarbazone moiety, particularly the sulfur and hydrazinic nitrogen atoms. dntb.gov.ua The LUMO, conversely, is generally localized on the benzaldehyde (B42025) portion of the molecule, including the azomethine C=N bond and the chlorophenyl ring. dntb.gov.ua This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. edu.krd

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap (based on data for analogous compounds) Note: Values are calculated using DFT (B3LYP) and are representative of this class of compounds.

| Parameter | Energy (eV) |

| EHOMO | -5.99 |

| ELUMO | -2.33 |

| Energy Gap (ΔE) | 3.66 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The map illustrates the charge distribution on the molecule's surface using a color scale. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

In an MEP map of 3-chlorobenzaldehyde thiosemicarbazone, the most negative potential is concentrated around the thione sulfur atom and the nitrogen atoms of the thiosemicarbazone chain, identifying them as primary sites for coordination with metal ions (Lewis acids) and hydrogen bond acceptors. bhu.ac.innih.gov The regions of highest positive potential are located around the amine (-NH2) and secondary amine (-NH-) protons, indicating their role as hydrogen bond donors. bhu.ac.in The chlorophenyl ring exhibits a mixed potential, influenced by the electronegative chlorine atom.

Theoretical vibrational frequency calculations using DFT are performed to understand the molecule's vibrational modes. The calculated frequencies can be correlated with experimental data from FT-IR (Fourier-transform infrared) spectroscopy to confirm the molecular structure. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.

The FT-IR spectrum of this compound is characterized by several key vibrational bands. The N-H stretching vibrations of the amine and hydrazinic groups typically appear as broad bands in the 3100-3450 cm⁻¹ region. The C=N (azomethine) stretching vibration is observed around 1590 cm⁻¹, while the C=S (thione) stretching vibration appears in the 800-850 cm⁻¹ range. jetir.org The absence of a C=O stretching band from the original aldehyde confirms the formation of the thiosemicarbazone.

Table 3: Correlation of Key Experimental FT-IR Frequencies with DFT-Calculated Vibrational Modes Note: Wavenumbers are typical for this class of compounds and serve as a representative example.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |

| N-H Stretching (Amine) | ~3430, ~3315 | ~3445, ~3320 |

| C-H Stretching (Aromatic) | ~3050 | ~3060 |

| N-H Bending | ~1615 | ~1620 |

| C=N Stretching (Azomethine) | ~1590 | ~1595 |

| C=C Stretching (Aromatic) | ~1470 | ~1475 |

| N-N Stretching | ~1100 | ~1105 |

| C=S Stretching | ~840 | ~845 |

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. edu.krd These descriptors, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I) = -EHOMO

Electron Affinity (A) = -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Hardness (η) measures resistance to change in electron distribution, while softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. bhu.ac.in These parameters are invaluable for comparing the reactivity of different ligands and predicting their interaction behavior.

Table 4: Calculated Global Reactivity Descriptors (based on representative FMO energies)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.99 |

| Electron Affinity (A) | 2.33 |

| Electronegativity (χ) | 4.16 |

| Chemical Hardness (η) | 1.83 |

| Chemical Softness (S) | 0.27 |

| Electrophilicity Index (ω) | 4.73 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information about the conformational dynamics and stability of a ligand, especially in a biological environment, such as in solution or interacting with a protein. nih.gov

For a ligand like this compound, MD simulations can be used to explore its conformational flexibility, solvation effects, and binding stability within a protein's active site. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time indicates that the ligand has reached a stable conformation.

RMSF highlights the fluctuations of individual atoms or residues over the course of the simulation. High RMSF values indicate regions of greater flexibility within the molecule.

By simulating the ligand in a water box or in complex with a biological target, MD provides insights into how the molecule behaves in a dynamic, realistic environment, complementing the static picture provided by DFT. nih.gov

Interactions with Biological Membranes or Proteins (simulated)

Simulations of the interaction between this compound and biological membranes or proteins are crucial for understanding its mechanism of action.

Interactions with Biological Membranes:

Molecular dynamics simulations can model the interaction of small molecules with lipid bilayers, which are the primary components of cell membranes. For a lipophilic molecule like this compound, these simulations could investigate:

Membrane Permeation: The ability of the compound to cross the cell membrane, which is essential for reaching intracellular targets.

Localization within the Membrane: Where the molecule preferentially resides within the lipid bilayer (e.g., at the water-lipid interface or in the hydrophobic core).

Studies on other thiosemicarbazone derivatives have shown that they can insert into the hydrocarbon part of the lipid bilayer, leading to changes in membrane fluidity. It is plausible that this compound would exhibit similar behavior due to its structural characteristics.

Interactions with Proteins:

MD simulations of the this compound-protein complex, following molecular docking, can provide insights into:

Binding Stability: Assessing the stability of the predicted binding pose over time.

Key Interactions: Identifying the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Conformational Changes: Observing any changes in the protein's conformation upon ligand binding, which could affect its function.

These simulations are vital for validating docking results and understanding the dynamic nature of the ligand-protein interaction.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. This method is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates.

Molecular docking studies have been employed to investigate the interaction of benzaldehyde thiosemicarbazone derivatives with various biological targets. For instance, in the context of tuberculosis research, derivatives have been screened against DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov The binding pocket of DNA gyrase B has been a key target for these in silico studies. nih.gov

Docking simulations typically reveal the following:

Binding Pose: The specific orientation of this compound within the active site of the target. This includes the spatial arrangement of the phenyl ring, the thiosemicarbazone backbone, and the chlorine substituent.

Intermolecular Interactions: The formation of hydrogen bonds between the N-H and C=S groups of the ligand and polar residues in the active site. Hydrophobic interactions between the aromatic ring and nonpolar residues are also crucial for binding.

Binding Affinity: A scoring function is used to estimate the binding energy (often expressed in kcal/mol), which provides a measure of the strength of the ligand-target interaction. Lower binding energies generally indicate a more favorable interaction.

Table 1: Representative Binding Affinities of Thiosemicarbazone Derivatives with Biological Targets (from various studies)

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

| Benzaldehyde thiosemicarbazones | M. tuberculosis DNA Gyrase B | -7.7 to -8.5 |

| Indole-thiosemicarbazones | DNA | -8.21 to -11.15 |

| Indole-thiosemicarbazones | Human Serum Albumin (HSA) | -7.38 to -10.00 |

| 2-butanone thiosemicarbazone | Topoisomerase II | - |

| 2-butanone thiosemicarbazone | Ribonucleoside diphosphate (B83284) reductase | - |

| Thiosemicarbazone Metal Complexes | EGFR, HER2, IKK-β | Favorable interactions reported |

Note: The data in this table is illustrative and compiled from studies on various thiosemicarbazone derivatives, not exclusively this compound.

In silico screening, also known as virtual screening, involves the use of computational methods to screen large libraries of compounds against a biological target. This approach is more time and cost-effective than traditional high-throughput screening. If this compound is identified as a "hit" from such a screen, it can serve as a lead compound for further optimization.

Lead optimization strategies for thiosemicarbazones often involve modifying the structure to improve potency, selectivity, and pharmacokinetic properties. Computational tools can guide this process by:

Structure-Activity Relationship (SAR) Studies: Analyzing how different substituents on the benzaldehyde ring or the thiosemicarbazone moiety affect binding affinity and biological activity. For instance, the position and nature of the halogen substituent on the phenyl ring can significantly influence the compound's properties.

Predicting ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics.

Studies on the lead optimization of thiosemicarbazone derivatives have shown that modifications to the aromatic heterocyclic groups can lead to improved antiproliferative activity and better selectivity between cancer and normal cells. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds.

For thiosemicarbazone derivatives, QSAR models have been successfully developed to predict various biological properties, including:

Lipophilicity (logP): A key parameter that influences a drug's absorption and distribution.

Biodistribution: Predicting how a compound will be distributed throughout the body.

Inhibitory Activity: Correlating structural features with the potency of enzyme inhibition.

A successful QSAR model for a series of Cu(II) bis(thiosemicarbazone) complexes was developed to predict their lipophilicity, achieving a high correlation between predicted and experimental values. nih.govnih.gov Such models can provide valuable insights into the structural features that are important for a particular biological activity and can guide the design of more potent analogs of this compound. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to provide insights for designing novel phenoloxidase inhibitors based on benzaldehyde thiosemicarbazone scaffolds. nih.govsigmaaldrich.com

Advanced Research Methodologies and Analytical Techniques for 3 Chlorobenzaldehyde Thiosemicarbazone Research

Electrochemical Studies of Redox Properties

Electrochemical methods are pivotal in understanding the electron transfer capabilities of 3-chlorobenzaldehyde (B42229) thiosemicarbazone, which is often linked to its biological activity.

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of thiosemicarbazones. electrochemsci.orgrsc.org The electrochemical profile of substituted thiosemicarbazones typically displays both anodic (oxidation) and cathodic (reduction) peaks. electrochemsci.org For thiosemicarbazones, these redox processes are often associated with the thioamide and imine groups present in the ligand structure. nih.gov

The presence of a chloro-substituent on the benzaldehyde (B42025) ring, being an electron-withdrawing group, influences the compound's redox potentials. electrochemsci.org Electron-withdrawing groups tend to stabilize the compound, making it more easily reduced. electrochemsci.org This is reflected in the potential at which the redox events occur. Studies on various substituted thiosemicarbazones show that the electrochemical processes can be irreversible or quasi-reversible. electrochemsci.orgnih.gov For instance, the reduction of some thiosemicarbazones is reported as an irreversible process, indicated by the absence of an oxidation peak in the reverse scan. electrochemsci.org The cyclic voltammogram of a related substituted thiosemicarbazone showed three anodic peaks and multiple cathodic peaks, with the first anodic peak being reversible and the third being quasi-reversible. electrochemsci.org

Table 1: Representative Electrochemical Data for Substituted Thiosemicarbazones

| Compound Type | Redox Process | Potential Range (V) | Nature of Process |

|---|---|---|---|

| Substituted Thiosemicarbazone Ligand | Anodic (Oxidation) | +0.989 | Irreversible |

| Substituted Thiosemicarbazone Ligand | Cathodic (Reduction) | -0.50 | Irreversible |

| Cu(II) Complex | M(III)/M(II) Couple | 0 to +1.00 | Quasi-reversible |

| Cu(II) Complex | Ligand Reduction | 0.20–0.85 | Diffusion Controlled |

Note: Data is illustrative of the types of redox processes observed for thiosemicarbazones and their complexes and may not represent 3-chlorobenzaldehyde thiosemicarbazone specifically. nih.gov

The coordination of this compound to a metal center significantly alters its electrochemical properties. nih.govresearchgate.net When complexed with transition metals such as copper(II), nickel(II), or cobalt(II), the resulting cyclic voltammograms exhibit new features corresponding to the metal-centered redox processes, in addition to the waves associated with the ligand. rsc.orgnih.gov

For example, copper(II) complexes of thiosemicarbazones often display a quasi-reversible redox couple associated with the Cu(III)/Cu(II) process. nih.gov The stability of the complex can be assessed by repeated scans at different rates; the absence of changes suggests the complex does not dissociate on the timescale of the experiment. nih.gov The electron-donating or electron-withdrawing nature of substituents on the thiosemicarbazone ligand is a critical factor in controlling the redox properties of the resulting metal complexes. rsc.orgresearchgate.net Electron-attracting substituents, such as the chloro group, can stabilize the metal(II) state of the complex. researchgate.net In contrast, coordination to certain metals like gallium(III) has been shown to increase the cytotoxic activity of related thiosemicarbazones, while iron(III) complexation reduced it, highlighting the profound impact of the metal ion on the compound's properties. nih.gov

Chromatographic Separations and Purity Assessment (Advanced)

Chromatographic techniques are indispensable for purifying this compound and analyzing its stability and potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and stability of synthesized organic compounds like this compound. Post-synthesis, the compound is often purified by recrystallization, which can elevate purity to over 98%. evitachem.com HPLC provides a quantitative measure of this purity.

A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is commonly performed using a UV detector, as the aromatic ring and conjugated system of the molecule absorb strongly in the UV region. jetir.org The stability of the compound under various conditions (e.g., pH, temperature) can be monitored by analyzing samples over time and quantifying the parent peak area relative to any new peaks that may appear due to degradation. While highly effective, for a compound that achieves high purity through simple recrystallization, more advanced chromatographic methods like column chromatography are often not required. evitachem.com

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 260-350 nm) jetir.org |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, for thiosemicarbazones, the high temperatures used in the GC injection port can cause thermal degradation. scirp.orgscirp.org This characteristic makes GC-MS particularly useful for studying the thermal decay pathways of the molecule. scirp.org

Studies on similar thiosemicarbazones have shown that analysis by GC-MS can lead to the dissociation of the molecule in the injection port. scirp.org The resulting mass spectra often correspond to fragments of the original molecule rather than the intact parent ion. scirp.org Furthermore, these fragments can undergo reactions within the injector, such as dimerization, leading to the formation of compounds with higher molecular weights that are then detected by the instrument. scirp.orgresearchgate.net Therefore, GC-MS serves as a key tool for analyzing the specific degradation products formed under thermal stress, providing insights into the compound's stability and fragmentation patterns. scirp.orgnih.gov

Fluorescence Spectroscopy for Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the binding interactions of molecules. Thiosemicarbazones and their metal complexes can exhibit fluorescence, and changes in their emission spectra can provide valuable information about their interaction with other molecules or changes in their environment. psu.edu

The fluorescence intensity of a thiosemicarbazone can be highly dependent on the polarity of the solvent. psu.edu For example, the fluorescence of a related thiosemicarbazone was found to be strongest in the highly polar solvent DMSO and almost completely quenched in the less polar dichloromethane. psu.edu Coordination to a metal ion also significantly affects the luminescent properties. Often, the emission intensity of the complexes is less than that of the free ligand, a phenomenon known as fluorescence quenching. psu.edu This quenching upon binding can be exploited to study the formation and stoichiometry of metal complexes or the interaction of the compound with biological macromolecules like proteins or DNA. By monitoring the changes in fluorescence intensity or wavelength of maximum emission, researchers can probe the binding events at a molecular level.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon Disulfide |

| Chloramphenicol |

| Cisplatin (B142131) |

| Cobalt |

| Copper |

| Gallium |

| Gemcitabine |

| Hydrazine (B178648) |

| Iron |

| Methanol |

| Nickel |

| p-dimethylaminobenzaldehyde thiosemicarbazone |

| Tetrabutylammonium hexafluorophosphate |

| Thiophosgene |

| Triapine |

Ligand-Biomolecule Interaction Monitoring

Understanding how this compound and its complexes interact with biological macromolecules is fundamental to deciphering their mechanism of action. Thiosemicarbazones are known to exert their biological effects, including anticancer activity, by interacting with biomolecules like DNA and proteins. sphinxsai.comresearchgate.net The binding of these compounds to DNA can hinder or block base replication. sphinxsai.com

Several spectroscopic techniques are employed to monitor these interactions:

Absorption Titration: This method involves monitoring the changes in the ultraviolet-visible (UV-Vis) absorption spectrum of the compound upon incremental addition of a biomolecule like DNA or a protein. Changes in absorbance intensity (hyperchromism or hypochromism) and shifts in wavelength (blue or red shift) can indicate the formation of a complex and suggest the mode of interaction, such as intercalation or groove binding.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying conformational changes in biomolecules upon binding to a ligand. For instance, when studying DNA interactions, changes in the CD spectrum can reveal whether the compound binds in the grooves of the DNA or intercalates between the base pairs, which perturbs the DNA's natural helicity. mdpi.com

Synchronous Fluorescence Spectroscopy: This technique can provide information about the molecular microenvironment around chromophores, such as tryptophan residues in proteins. researchgate.net By monitoring the shift in the emission wavelength, researchers can deduce changes in the polarity of the environment surrounding the amino acid residue, indicating a binding event. researchgate.net

Molecular docking studies are also used to computationally model and predict the binding affinity and orientation of these compounds with biomolecules. These studies can calculate binding energies and identify the specific amino acid residues or DNA bases involved in the interaction. researchgate.netnih.gov

Table 1: Molecular Docking Binding Parameters of Thiosemicarbazone Complexes with Biomolecules This table presents example data from studies on related thiosemicarbazone complexes to illustrate typical research findings.

| Compound | Macromolecule | Binding Energy (kcal/mol) | Inhibition Constant (kI, µM) | Source |

|---|---|---|---|---|

| Gallium Complex 1 | DNA | -9.43 | 0.12 | nih.gov |

| Gallium Complex 3 | DNA | -8.95 | 0.28 | nih.gov |

| Gallium Complex 3 | Human Serum Albumin (HSA) | -10.4 | 0.024 | nih.gov |